Vinyl neodecanoate

Description

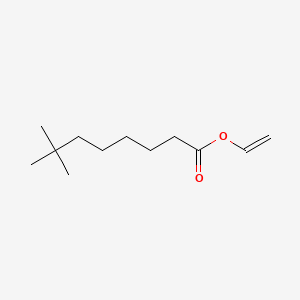

Structure

3D Structure

Properties

IUPAC Name |

ethenyl 7,7-dimethyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-5-14-11(13)9-7-6-8-10-12(2,3)4/h5H,1,6-10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFJAZCVMOXQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Record name | VINYL NEODECANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274216 | |

| Record name | Ethenyl 7,7-dimethyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinyl neodecanoate is a colorless liquid with a pleasant odor. Floats on water. (USCG, 1999), Liquid | |

| Record name | VINYL NEODECANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Neodecanoic acid, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

greater than 175 °F (USCG, 1999) | |

| Record name | VINYL NEODECANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

51000-52-3, 26544-09-2, 195321-14-3 | |

| Record name | VINYL NEODECANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl tert-decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethenyl 7,7-dimethyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl tert-decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vinyl neodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

-4 °F (USCG, 1999) | |

| Record name | VINYL NEODECANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

What are the chemical properties of vinyl neodecanoate?

An In-depth Technical Guide to the Chemical Properties of Vinyl Neodecanoate

Introduction to this compound

This compound is a vinyl ester monomer characterized by a highly branched carboxylic acid structure.[1] Commercially known by trade names such as VeoVa™ 10, it is not typically used to create homopolymers but serves as a critical modifying co-monomer, particularly in the emulsion polymerization of vinyl acetate and acrylic-based systems.[2][3] Its incorporation into polymer chains imparts a unique combination of hydrophobicity, hydrolytic stability, and weather resistance, making it indispensable in the formulation of high-performance latex paints, coatings, and adhesives.[3] This guide provides a detailed examination of the chemical properties of this compound, linking its molecular architecture to the functional benefits observed in resulting polymer systems.

Molecular Structure and Its Implications

The performance characteristics of this compound are a direct consequence of its unique molecular structure. It is not a single compound but a mixture of isomers, which contributes to its liquid form and flexible performance.[1]

The Core Structure

This compound is the vinyl ester of neodecanoic acid (also known as Versatic™ Acid 10). The structure consists of a reactive vinyl group (CH₂=CH-) attached to a carboxyl group via an ester linkage, which is in turn bonded to a highly branched, saturated ten-carbon (C10) alkyl group. The defining feature is the presence of a tertiary substituted α-carbon, meaning the carbon atom adjacent to the carbonyl group is bonded to three other carbon atoms.[1][2]

Caption: Representative structure of a this compound isomer.

Causality: The Structure-Property Relationship

The expert causality behind this compound's effectiveness lies in its sterically hindered structure.

-

Hydrolytic (Alkali) Resistance: In polymers like polyvinyl acetate, the ester linkage is susceptible to hydrolysis under alkaline conditions (saponification), leading to degradation. In this compound-modified polymers, the bulky, branched alkyl groups provide steric hindrance, physically shielding the ester bond from attack by hydroxide ions. Critically, the tertiary α-carbon has no hydrogen atoms attached.[2] This prevents the formation of an enolate intermediate, which is a key step in the hydrolysis of esters, rendering the polymer highly resistant to alkali degradation.[2]

-

Hydrophobicity and Water Resistance: The large, non-polar C10 alkyl chain significantly increases the hydrophobicity of the polymer.[2] This translates to excellent water and stain resistance in coatings, preventing water ingress and improving durability.[2]

-

UV Stability: The saturated aliphatic structure of the neodecanoate group contributes to good resistance against degradation by ultraviolet light, enhancing the exterior durability of paints and coatings.[2]

Caption: Logical flow from molecular structure to polymer properties.

Physicochemical Properties

The quantitative properties of this compound are summarized below. As it is a mixture of isomers, some values are presented as ranges.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₂₂O₂ | [2][4] |

| Molar Mass | 198.30 g/mol | [2][4] |

| Appearance | Colorless liquid with a pleasant, light ester odor | [4] |

| Density | 0.882 g/mL at 25 °C | [2] |

| Boiling Range | 60–216 °C | [2] |

| Flash Point | > 75 °C (PMCC); > 175 °F (O.C.) | [5] |

| Pour Point | Below -60 °C | |

| Refractive Index | n20/D 1.436 | |

| Water Solubility | < 0.1% (m/m) | |

| Glass Transition Temp (Tg) | -3 °C | |

| Heat of Polymerization | 96 kJ/mol |

Reactivity and Polymerization

The primary chemical utility of this compound is its function as a monomer in polymerization reactions.[4]

-

Reaction Mechanism: It readily undergoes free-radical polymerization through its vinyl group. It is almost always used as a co-monomer in emulsion polymerization processes, where a monomer emulsion is gradually fed into a reactor containing water, surfactants, and an initiator.[1][2]

-

Copolymerization: this compound is highly compatible with other monomers.[3] It is most frequently copolymerized with vinyl acetate to produce lattices for solvent-free paints.[1] It can also be combined with acrylic monomers (e.g., butyl acrylate) to form terpolymers, which offer a tailored balance of hardness, flexibility, and resistance properties.[1] The resulting copolymer emulsions have minimal residual monomer, leading to low Volatile Organic Compound (VOC) emissions.[3]

-

Self-Healing Polymers: Research has shown that homopolymers of this compound can exhibit unique properties such as being super-stretchable and self-healing without external stimuli, opening avenues for applications in flexible electronics and advanced adhesives.[6]

Synthesis Overview

Industrially, this compound is produced via the reaction of neodecanoic acid (a mixture of highly branched C10 carboxylic acids) with acetylene.[1] This reaction is typically catalyzed by a zinc salt, such as zinc carboxylate, and is carried out at elevated temperatures.[1] The neodecanoic acid feedstock itself is manufactured through the Koch process, which involves the acid-catalyzed addition of carbon monoxide and water to branched alkenes under high pressure and temperature.[1]

Experimental Protocol: Emulsion Copolymerization of Vinyl Acetate and this compound

This protocol describes a self-validating laboratory-scale synthesis of a stable polymer latex. The gradual addition of monomer and initiator is crucial for controlling the reaction exotherm and ensuring particle size uniformity.

Objective: To synthesize a stable vinyl acetate-vinyl neodecanoate (VA/VNDc) copolymer latex.

Materials:

-

Deionized water

-

Surfactant (e.g., sodium lauryl sulfate)

-

Buffer (e.g., sodium bicarbonate)

-

Vinyl acetate (VA), inhibited

-

This compound (VNDc), inhibited

-

Initiator (e.g., potassium persulfate)

Methodology:

-

Initial Reactor Charge:

-

To a 1 L jacketed glass reactor equipped with a mechanical stirrer, condenser, nitrogen inlet, and feeding pumps, add 200 g of deionized water, 2 g of surfactant, and 1 g of sodium bicarbonate.

-

Purge the reactor with nitrogen for 30 minutes while stirring at 150 RPM and heating to 75 °C.

-

-

Monomer Emulsion Preparation:

-

In a separate beaker, prepare the monomer emulsion by combining 100 g of deionized water, 8 g of surfactant, 270 g of vinyl acetate, and 30 g of this compound.

-

Stir vigorously until a stable, milky-white emulsion is formed.

-

-

Initiator Solution Preparation:

-

Dissolve 1.5 g of potassium persulfate in 50 g of deionized water.

-

-

Polymerization:

-

Once the reactor reaches 75 °C, add 10% of the initiator solution to the reactor.

-

Begin the continuous, simultaneous feeding of the monomer emulsion and the remaining initiator solution into the reactor over a period of 3 hours. Maintain a constant temperature of 75-80 °C.

-

After the feeds are complete, continue stirring at temperature for an additional 1 hour to ensure complete monomer conversion (>99.5%).

-

-

Cooling and Finalization:

-

Cool the reactor to room temperature.

-

Filter the resulting latex through a 100-mesh screen to remove any coagulum.

-

The final product is a stable polymer emulsion ready for characterization and formulation.

-

Caption: Experimental workflow for emulsion copolymerization.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory and industrial safety.

-

Hazards: this compound is a combustible liquid and is classified as very toxic to aquatic life with long-lasting effects.[7] Prolonged skin contact may cause irritation.[5] All handling should be performed in a well-ventilated area, avoiding the release into the environment.[7][8]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, chemical-resistant gloves, and lab coats, is required.[7]

-

Storage and Stability: The monomer is stabilized with an inhibitor (e.g., 5 ppm monomethyl ether hydroquinone) to prevent spontaneous polymerization. It should be stored in a cool, well-ventilated place away from heat and ignition sources.[7] Recommended storage containers are tin-lined or stainless steel; storage in plastic is not advised.[4][5] It is important to note that copper will inhibit polymerization, while zinc may promote discoloration.[4][5]

Conclusion

The chemical properties of this compound are fundamentally rooted in its unique, sterically hindered molecular architecture. The highly branched C10 side chain, featuring a tertiary α-carbon, provides exceptional protection to the ester linkage, resulting in polymers with superior hydrolytic stability, water resistance, and UV durability. This strategic design allows it to function as a powerful modifying co-monomer, significantly upgrading the performance of vinyl acetate and acrylic polymer systems for demanding applications in coatings, paints, and adhesives.

References

-

Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2023). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

-

OSPAR Commission. (2011). Background Document on neodecanoic acid, ethenyl ester. Retrieved from [Link]

-

Aosen New Material. (2024). Properties and Applications of this compound. Retrieved from [Link]

-

Scientific Polymer Products, Inc. (2024). This compound Safety Data Sheet. Retrieved from [Link]

-

ACS Applied Polymer Materials. (2024). Development of Stretchable, Self-Healing Polythis compound and Its Nanocomposites with MWCNT for Semiconducting Tape Applications. Retrieved from [Link]

-

Caloong Chemical. (2025). This compound Properties, Safety & Industrial Applications. Retrieved from [Link]

Sources

- 1. ospar.org [ospar.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. aosennewmaterial.com [aosennewmaterial.com]

- 4. This compound | C12H22O2 | CID 65294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scipoly.com [scipoly.com]

- 8. chemicalbook.com [chemicalbook.com]

Vinyl neodecanoate CAS number and molecular weight.

An In-Depth Technical Guide to Vinyl Neodecanoate: Core Properties, Polymerization, and Applications

Introduction

This compound is a vinylic monomer of significant industrial importance, most recognized under the trade name VeoVa™ 10.[1] It is a vinyl ester of neodecanoic acid, a synthetic saturated monocarboxylic acid characterized by a highly branched structure. This unique molecular architecture is central to its function and performance. Unlike simple monomers, this compound is almost exclusively used as a modifying co-monomer, typically in emulsion polymerization, to create polymer lattices with enhanced performance characteristics.[1] Its incorporation into polymer backbones, particularly with vinyl acetate and acrylics, imparts superior hydrophobicity, resistance to alkaline environments, and excellent UV stability, making it a cornerstone ingredient in the formulation of high-performance paints, coatings, and adhesives.[1] This guide provides a detailed examination of its chemical properties, the causality behind its performance benefits, and a practical workflow for its application in polymer synthesis.

Core Chemical Identifiers and Physicochemical Properties

Precise identification and understanding of a monomer's physical properties are fundamental for its effective use in research and development. This compound is a mixture of isomers, which is a critical consideration in its application.[2]

| Identifier | Value | Source |

| CAS Number | 51000-52-3 | [1][2][3] |

| EC Number | 256-905-8 | [1][2] |

| Preferred IUPAC Name | Ethenyl 7,7-dimethyloctanoate | [1] |

| Synonyms | Neodecanoic acid, vinyl ester; VeoVa 10 | [1][4] |

| Molecular Formula | C₁₂H₂₂O₂ | [1][4] |

| Molecular Weight | 198.30 g/mol | [2][3] |

| Physicochemical Property | Value | Source |

| Appearance | Colorless liquid with a pleasant odor | [1][4] |

| Density | 0.882 g/mL at 25 °C | [1][2] |

| Boiling Point Range | 60–216 °C | [1][2] |

| Glass Transition Temp. (Tg) | -3 °C | [1] |

| Flash Point | >83 °C (>175 °F) | [1][4] |

| Autoignition Temperature | 309 °C (588 °F) | [4] |

The Causality of Performance: Molecular Structure and Its Implications

The superior performance of polymers incorporating this compound is a direct result of its unique molecular structure. The key feature is a highly branched, bulky neodecanoic acid group attached to the vinyl ester functionality. This structure includes a tertiary substituted α-carbon, which has profound implications for the final polymer's properties.

-

Exceptional Hydrophobicity: The large, branched alkyl group is inherently nonpolar and sterically hinders the ester group, effectively creating a protective "umbrella" that repels water. This is a primary reason for its use in exterior paints and waterproof coatings.

-

Alkali Resistance (Saponification Resistance): One of the most critical attributes is resistance to degradation in alkaline conditions. In polymers like vinyl acetate, the ester linkage is susceptible to hydrolysis (saponification) under high pH conditions, leading to polymer degradation. The tertiary α-carbon in this compound lacks a hydrogen atom.[1] This absence of an α-hydrogen prevents the enolization mechanism required for alkaline hydrolysis, thus rendering the ester group highly resistant to saponification. This is crucial for coatings applied to alkaline substrates like new concrete or plaster.[1]

-

UV and Weathering Durability: The stable, saturated aliphatic structure of the neodecanoic group contributes to excellent resistance to degradation from ultraviolet (UV) light and weathering.[1] This translates to better color retention and longer service life for exterior coatings.

Key Applications in Polymer Science

This compound's primary function is as a hydrophobic co-monomer in emulsion polymerization.[1] It is a key building block for creating latices used in a wide array of products.

-

Architectural Coatings: It is extensively used in decorative emulsion paints, plasters, and renders, particularly in Europe.[1] The resulting paints exhibit excellent water and alkali resistance, making them highly durable for both interior and exterior applications.[5]

-

Adhesives: When copolymerized, this compound enhances the water resistance and adhesion of plasticizer-free wood adhesives and other formulations.[2][5]

-

Specialty Polymers: It can be used to synthesize self-healing, stretchable, and self-adhesive homopolymers for applications like semiconductive adhesives in electronics.[2] It has also been employed in the production of vibration-dampening resins.[1]

Experimental Protocol: Semi-Continuous Emulsion Copolymerization of Vinyl Acetate and this compound

This protocol describes a representative lab-scale, semi-continuous emulsion polymerization to synthesize a stable vinyl acetate-vinyl neodecanoate copolymer latex. This method is self-validating as it relies on gradual monomer addition, allowing for better control of reaction kinetics and heat management, which is crucial for achieving a stable emulsion with a targeted particle size and molecular weight distribution.

1. Reagents and Equipment:

-

Monomers: Vinyl Acetate (VAc), this compound (VeoVa™ 10)

-

Surfactant/Stabilizer: Anionic/non-ionic surfactant blend (e.g., Sodium lauryl sulfate and a nonylphenol ethoxylate) or a colloidal stabilizer like starch.

-

Initiator: Ammonium Persulfate (APS) or Potassium Persulfate (KPS)

-

pH Buffer: Sodium bicarbonate (to maintain pH during polymerization)

-

Deionized (DI) Water

-

Equipment: Jacketed glass reactor (1L) with overhead stirrer, reflux condenser, thermocouple, and two monomer/initiator feed pumps. Nitrogen inlet.

2. Step-by-Step Methodology:

-

Reactor Setup: The reactor is charged with an initial solution of DI water, a portion of the surfactant/stabilizer, and the pH buffer. The system is purged with nitrogen for 30 minutes to remove oxygen, which can inhibit free-radical polymerization.

-

Initial Heating: The reactor contents are heated to the reaction temperature, typically 75-85°C, under gentle agitation (e.g., 150 rpm).

-

Initiator Charge: A small initial amount of the initiator (dissolved in DI water) is added to the reactor to generate the initial seed particles.

-

Monomer Pre-emulsion Preparation: In a separate vessel, the vinyl acetate and this compound monomers are mixed with the remaining surfactant and DI water to form a stable pre-emulsion.

-

Continuous Monomer and Initiator Feed: Once the seed stage is complete (indicated by a slight temperature rise and change in appearance), the continuous, gradual addition of the monomer pre-emulsion and a separate stream of the remaining initiator solution begins. The feed rate is carefully controlled over 3-4 hours to manage the exothermic reaction and maintain a steady temperature.

-

Post-Reaction "Chaser" Stage: After the monomer feed is complete, the reaction is held at temperature for an additional 60-90 minutes to ensure maximum monomer conversion (>99.5%).[6] A "chaser" initiator (e.g., a redox pair like t-butyl hydroperoxide/sodium formaldehyde sulfoxylate) may be added to reduce residual monomer content.

-

Cooling and Filtration: The resulting latex emulsion is cooled to room temperature.[6] It is then filtered through a fine mesh (e.g., 100-mesh) to remove any coagulum.

Visualization of the Emulsion Polymerization Workflow

The following diagram illustrates the key stages of the semi-continuous emulsion polymerization process described.

Caption: Workflow for semi-continuous emulsion polymerization.

Safety and Handling Considerations

As an ester monomer, this compound requires careful handling.

-

Storage: The monomer is typically supplied with an inhibitor (e.g., monomethyl ether of hydroquinone) to prevent premature polymerization.[2][4] It should be stored in a cool, dry, well-ventilated area away from direct sunlight. Recommended storage containers include tin-lined or stainless steel drums.[3][4]

-

Material Compatibility: Contact with copper should be avoided as it can inhibit polymerization, while zinc may cause discoloration.[3][4] Storage in plastic vessels is generally not recommended.[3][4]

-

Reactivity: While stable during transport, the monomer can undergo hazardous polymerization if exposed to heat or contaminants.[4] In case of fire, containers may explode due to polymerization.[4]

Conclusion

This compound is a high-performance modifying monomer whose value is intrinsically linked to its unique branched molecular structure. The presence of a tertiary α-carbon provides a robust defense against alkaline hydrolysis, while the bulky hydrophobic group enhances water resistance and durability. These scientifically grounded attributes have made it an indispensable component for drug development professionals in the coatings, adhesives, and specialty polymer industries seeking to formulate products with superior longevity and performance in demanding environments.

References

-

Wikipedia. This compound. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 65294. [Link]

-

Ataman Kimya. This compound. [Link]

-

News. Properties and Applications of this compound. [Link]

-

Taylor & Francis Online. Preparation and characterization of polyvinyl acetate-vinyl neodecanoate co-polymer-based adhesive using starch as a colloidal stabilizer. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 新癸酸乙烯基酯,异构体混合物 contains 5 ppm monomethyl ether hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C12H22O2 | CID 65294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. aosennewmaterial.com [aosennewmaterial.com]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Structure and Isomers of Vinyl Neodecanoate

This guide provides a comprehensive technical overview of vinyl neodecanoate, a key monomer in the formulation of advanced polymer systems. Aimed at researchers, scientists, and professionals in drug development and material science, this document delves into the nuanced structural characteristics, isomeric complexity, synthesis, and analytical methodologies pertinent to this versatile chemical compound.

Introduction: The Significance of Branched Structures in Polymer Chemistry

This compound, commercially known under trade names such as VeoVa™ 10, is a vinyl ester monomer that plays a crucial role in the production of polymer emulsions.[1] Its primary application lies in acting as a modifying co-monomer, particularly with vinyl acetate, to produce lattices for decorative paints, plasters, and industrial coatings.[1][2] The unique properties it imparts to these polymers stem directly from its highly branched and hydrophobic structure.[2] This intricate molecular architecture provides excellent resistance to alkaline degradation and weathering, making it a superior choice for durable and long-lasting applications.[2][3] Understanding the isomeric nature of this compound is paramount for controlling the properties and performance of the final polymer product.

The Isomeric Complexity of this compound

This compound is not a single chemical entity but rather a complex mixture of isomers.[4] This isomerism originates from its precursor, neodecanoic acid, which itself is a mixture of C10 carboxylic acids.[4]

The Neodecanoic Acid Precursor

Neodecanoic acid is a mixture of saturated monocarboxylic acids with the chemical formula C10H20O2.[5] A defining characteristic of these acids is the presence of a tertiary substituted α-carbon, meaning the carbon atom adjacent to the carboxyl group is bonded to three other carbon atoms.[2] This steric hindrance is a key factor in the high hydrolytic stability of polymers derived from this compound.[6] The isomeric composition of neodecanoic acid is a direct result of the industrial processes used in its synthesis, typically involving the hydroformylation and subsequent oxidation of branched C9 olefins.

The primary isomers found in neodecanoic acid include, but are not limited to:

-

2,2,3,5-Tetramethylhexanoic acid

-

2,4-Dimethyl-2-isopropylpentanoic acid

-

2,5-Dimethyl-2-ethylhexanoic acid

-

2,2-Dimethyloctanoic acid

The relative abundance of these isomers can vary depending on the manufacturing process, which in turn influences the properties of the resulting this compound.

The Structure of this compound Isomers

The general structure of this compound is that of a vinyl ester of a highly branched C10 carboxylic acid. The vinyl group (CH2=CH-) is attached to the carboxyl group of one of the neodecanoic acid isomers.

Caption: General structure of this compound and its isomeric core.

The specific arrangement of the alkyl groups in the "R" moiety dictates the isomeric form of the this compound molecule. This isomeric distribution has a direct impact on the physical properties of the monomer and the performance of the polymers it forms.

Synthesis of this compound

The industrial synthesis of this compound primarily involves the vinylation of neodecanoic acid. Two principal routes are commercially significant: the reaction with acetylene and the transvinylation of vinyl acetate.

Reaction with Acetylene

The direct vinylation of carboxylic acids with acetylene is a well-established industrial process. This reaction is typically catalyzed by zinc salts of the carboxylic acid, often in combination with a Lewis acid, at elevated temperatures (200-300 °C).[7] More recent developments have focused on heterogeneous catalysts, such as supported platinum or ruthenium catalysts, which can offer higher selectivity and easier separation.[8][9]

Reaction Scheme:

R-COOH + HC≡CH --[Catalyst]--> R-COOCH=CH₂

Where R represents the isomeric mixture of C9H19 alkyl groups.

Palladium-Catalyzed Transvinylation

An alternative and increasingly prevalent method is the transvinylation reaction with vinyl acetate. This process is typically catalyzed by palladium complexes, such as palladium acetate, often in the presence of a bidentate ligand.[10] The reaction is driven by the continuous removal of the acetic acid byproduct.[10] This method can be advantageous as it avoids the use of highly flammable acetylene gas.

Reaction Scheme:

R-COOH + CH₃COOCH=CH₂ --[Pd Catalyst]--> R-COOCH=CH₂ + CH₃COOH

Where R represents the isomeric mixture of C9H19 alkyl groups.

Caption: A simplified workflow for the synthesis of this compound.

Analytical Characterization and Isomer Separation

The characterization of this compound and the analysis of its isomeric composition are critical for quality control and for understanding its performance in polymerization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the vinyl group protons. The methine proton (-OCH=) typically appears as a quartet of doublets in the range of 7.2-7.3 ppm. The terminal methylene protons (=CH₂) show two distinct signals, a cis and a trans proton, appearing as doublets of doublets around 4.5-4.9 ppm. The complex aliphatic region, typically between 0.8 and 2.5 ppm, corresponds to the various isomeric C9 alkyl chains.[1]

-

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The carbonyl carbon of the ester group resonates around 175 ppm. The carbons of the vinyl group appear at approximately 141 ppm (-OCH=) and 97 ppm (=CH₂). The aliphatic carbons of the branched alkyl chains produce a multitude of signals in the upfield region (typically 10-50 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1750 cm⁻¹), the C=C stretching of the vinyl group (around 1645 cm⁻¹), and the C-O stretching of the ester linkage (in the 1100-1300 cm⁻¹ region).

Chromatographic Separation of Isomers

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is the most effective technique for separating and identifying the various isomers of this compound. Due to the similar boiling points and polarities of the isomers, a high-resolution capillary column is required for effective separation.

| Parameter | Typical Conditions |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | High-resolution capillary column (e.g., 5% phenyl polysiloxane) |

| Injector Temp. | 250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C held for 2 min, then ramped to 280 °C) |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (Electron Ionization mode) |

Note: These are representative conditions and may require optimization for specific isomer separations.

The mass spectra of the isomers are often very similar, making definitive identification based solely on mass spectral data challenging.[11] Therefore, the retention times from the gas chromatographic separation are crucial for isomer differentiation.

Influence of Isomeric Structure on Properties

The isomeric composition of this compound has a profound effect on both the properties of the monomer itself and the resulting polymers.

Monomer Properties

The degree of branching in the alkyl chain influences the physical properties of the this compound monomer mixture.

| Property | Influence of Isomerism |

| Boiling Point | A range of boiling points is observed due to the presence of multiple isomers.[1] |

| Viscosity | The specific branching pattern affects the intermolecular forces and thus the viscosity. |

| Glass Transition Temp. (Tg) | The Tg of this compound is reported to be -3 °C, representing an average value for the isomer mixture.[1][2] |

Polymer Properties

The structure of the neodecanoate side chain in the polymer affects its performance characteristics. While specific quantitative data correlating individual isomers to polymer properties is not widely published, general trends can be inferred.

-

Flexibility and Hardness: The bulky, branched side chains act as internal plasticizers, increasing the flexibility of the polymer backbone. The specific isomer distribution will fine-tune the balance between flexibility and hardness.

-

Hydrophobicity and Water Resistance: The large, non-polar alkyl groups impart significant hydrophobicity to the polymer, leading to excellent water resistance and reduced water vapor permeability in coatings.[3]

-

Chemical Resistance: The tertiary α-carbon of the neodecanoate structure sterically hinders the hydrolysis of the ester linkage, resulting in exceptional alkali resistance, a critical feature for coatings applied to mineral substrates like concrete.[2]

-

Adhesion: The isomeric mixture can influence the surface tension of the polymer emulsion, which in turn affects adhesion to various substrates.

The stereochemistry and isomeric distribution in polymers are known to significantly impact their thermal and mechanical properties.[12][13] For instance, more regular and linear structures can lead to more efficient chain packing and higher crystallinity, affecting properties like melting point and tensile strength.[13] In the case of this compound, the complex mixture of branched isomers leads to an amorphous polymer with a low glass transition temperature, contributing to its flexibility.

Conclusion

This compound is a sophisticated monomer whose performance is intrinsically linked to its complex isomeric nature. The highly branched, hydrophobic side chains, originating from the neodecanoic acid precursor, are the source of the desirable properties it imparts to polymer formulations, including outstanding water and alkali resistance, and durability. A thorough understanding of the structure, isomeric composition, and synthesis of this compound is essential for scientists and formulators seeking to leverage its unique attributes in the development of high-performance materials. Further research into the precise effects of individual isomers on polymer properties will undoubtedly pave the way for even more tailored and advanced applications.

References

-

Wikipedia. This compound. [Link]

- Google Patents.

-

Wikipedia. Neodecanoic acid. [Link]

-

Ataman Kimya. This compound. [Link]

-

SINOCHEM. High Quality this compound CAS 51000-52-3. [Link]

-

Caloong Chemical Co., Ltd. The Hidden Monomer Powering Durable Water-Based Coatings: this compound Explained. [Link]

-

Chemical Review and Letters. Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. [Link]

- Google Patents.

-

PubChem. This compound. [Link]

-

ACS Publications. Regioselective C−H Functionalization Directed by a Removable Carboxyl Group: Palladium-Catalyzed Vinylation at the Unusual Position of Indole and Related Heteroaromatic Rings. [Link]

-

MDPI. Influence of Molecular Weight on the Enzymatic Degradation of PLA Isomer Blends by a Langmuir System. [Link]

- Google Patents.

-

ACS Publications. Palladium-Catalyzed α-Vinylation of Carbonyl Compounds. [Link]

-

FooDB. Showing Compound Neodecanoic acid (FDB007903). [Link]

-

RSC Publishing. Structure–properties relationship of fatty acid-based thermoplastics as synthetic polymer mimics. [Link]

-

E3S Web of Conferences. Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro. [Link]

-

PubMed. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. [Link]

-

Patsnap Eureka. Impact of Geometric Isomers on the Thermal Properties of Polymers. [Link]

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

ResearchGate. 1 H-NMR and 13 C-NMR Spectroscopic Data. [Link]

-

PMC. Sugar-Based Polymers with Stereochemistry-Dependent Degradability and Mechanical Properties. [Link]

-

Caloong Chemical Co., Ltd. Neodecanoic Acid and Its Derivatives Overview. [Link]

Sources

- 1. This compound | C12H22O2 | CID 65294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. caloongchem.com [caloongchem.com]

- 4. Neodecanoic acid - Wikipedia [en.wikipedia.org]

- 5. Showing Compound Neodecanoic acid (FDB007903) - FooDB [foodb.ca]

- 6. mdpi.com [mdpi.com]

- 7. US3455998A - Vinyl esters from acetylene and carboxylic acids - Google Patents [patents.google.com]

- 8. WO2010129029A2 - Vinyl ester production from acetylene and carboxylic acid utilizing heterogeneous catalyst - Google Patents [patents.google.com]

- 9. chemrevlett.com [chemrevlett.com]

- 10. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 11. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of Geometric Isomers on the Thermal Properties of Polymers [eureka.patsnap.com]

- 13. Sugar-Based Polymers with Stereochemistry-Dependent Degradability and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

Glass transition temperature (Tg) of polyvinyl neodecanoate.

An In-Depth Technical Guide to the Glass Transition Temperature (Tg) of Polyvinyl Neodecanoate

Executive Summary

Polythis compound (PVNDc), a polymer derived from the vinyl ester of neodecanoic acid, presents a unique case in polymer science due to the inherent isomeric mixture of its monomer, commercially known as VeoVa™ 10. This structural complexity means that polythis compound does not possess a single, universally defined glass transition temperature (Tg). Instead, its Tg is a variable property, fundamentally dependent on the specific isomeric composition of the monomer, the polymer's molecular weight, and the method of its synthesis. A recently reported value for the homopolymer's Tg is approximately -3 °C, which serves as a critical baseline for understanding this material.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, determining, and interpreting the glass transition temperature of polythis compound. We will delve into the molecular origins of its thermal behavior, detail the primary factors that influence its Tg, and provide robust, field-proven protocols for its empirical determination using Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).

Deconstructing Polythis compound: A Polymer Defined by Complexity

Polythis compound is synthesized from its monomer, this compound. The monomer is the vinyl ester of neodecanoic acid (also known as Versatic™ Acid 10), a synthetic saturated monocarboxylic acid characterized by a highly branched, ten-carbon structure.[3][4] It is not a single chemical entity but a mixture of structural isomers.[1] The key feature is a tertiary substituted α-carbon, which imparts significant properties to the resulting polymer.

The structure of the this compound monomer can be generalized as follows, where R¹ and R² are alkyl groups totaling seven carbon atoms, arranged in various branched configurations:

This highly branched and bulky side-chain structure is the primary determinant of the polymer's physical properties. When polymerized, these side chains introduce significant steric hindrance, which in turn governs chain mobility and, consequently, the glass transition temperature. The polymer is noted for its hydrophobicity, flexibility, and excellent resistance to degradation by alkali and UV light.[1][3]

The Glass Transition Temperature (Tg) of the PVNDc Homopolymer

The glass transition is a reversible transition in amorphous materials from a hard, rigid state into a molten or rubbery state.[5] For the homopolymer of this compound, a sub-zero glass transition temperature of -3 °C has been reported in recent literature.[2] This value is consistent with manufacturer data for polymers derived from the VeoVa™ 10 monomer.[1] This low Tg signifies that at room temperature, the polymer is in a flexible, rubbery state, making it suitable as a modifying monomer to increase flexibility in copolymer systems, such as in paints, adhesives, and coatings.[1][3][6]

Causality and Control: Key Factors Influencing the Tg of PVNDc

The Tg of any specific polythis compound sample is not an immutable constant but is influenced by a hierarchy of structural and processing factors.[7][8] Understanding these factors is critical for designing polymers with tailored thermal and mechanical properties.

Isomeric Structure of the Side Chain

This is the most significant factor for PVNDc. The branching point and the length of the alkyl groups (R¹ and R²) in the neodecanoate side chain directly impact the polymer's free volume and the energy barrier for bond rotation along the polymer backbone.

-

Steric Hindrance: Placing a branching point closer to the polymer backbone increases steric hindrance, restricting the rotation of the main chain.[9] This reduction in chain mobility leads to a higher glass transition temperature.

-

Free Volume: Conversely, longer and more numerous side chains can push polymer backbones further apart, increasing the free volume and potentially lowering the Tg.[10][11] The final Tg is a balance between the restrictive effect of steric hindrance and the mobility-enhancing effect of increased free volume.[12]

Molecular Weight and Polydispersity

In accordance with the Flory-Fox theory, the Tg of a polymer is dependent on its number-average molecular weight (Mn). As molecular weight increases, the concentration of chain ends, which have higher mobility and contribute more to free volume, decreases. This leads to a corresponding increase in the glass transition temperature until a high-molecular-weight limit is reached, at which point Tg becomes relatively constant.

Copolymerization

This compound is frequently used as a modifying comonomer with other monomers like vinyl acetate and acrylates to enhance performance.[1][6] The Tg of the resulting copolymer will be an intermediate value between the Tg of the respective homopolymers. The Fox equation can be used to predict the Tg of a random copolymer:

1/Tg = w₁/Tg₁ + w₂/Tg₂

Where Tg is the glass transition temperature of the copolymer, w₁ and w₂ are the weight fractions of the two monomers, and Tg₁ and Tg₂ are the glass transition temperatures of their respective homopolymers.

The following diagram illustrates the interplay of these primary factors.

Caption: Factors influencing the Tg of Polythis compound.

Standardized Methodologies for Empirical Tg Determination

Accurate and reproducible measurement of Tg is essential for quality control, material characterization, and predicting end-use performance. Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) are the two most authoritative techniques for this purpose.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow into a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity, appearing as a shift in the baseline of the DSC thermogram.

Experimental Protocol: Determination of Tg by DSC (based on ASTM D3418) [13][14][15][16]

-

Sample Preparation:

-

Precisely weigh 5-10 mg of the polythis compound sample into a standard aluminum DSC pan.

-

Crimp the pan with an aluminum lid to ensure good thermal contact. Note: For volatile samples, hermetically sealed pans should be used.

-

-

Instrument Setup:

-

Place the prepared sample pan in the DSC sample cell and an empty, crimped reference pan in the reference cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heat: Equilibrate the cell at a temperature well below the expected Tg (e.g., -50 °C). Heat the sample at a controlled rate of 10 °C/min or 20 °C/min to a temperature well above the transition (e.g., 50 °C).[17] This step is crucial to erase any prior thermal history of the polymer.

-

Controlled Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature (-50 °C). This imparts a consistent and known thermal history to the material.

-

Second Heat: Heat the sample again at the same rate as the first scan (10 °C/min or 20 °C/min) through the transition region to 50 °C. The Tg is determined from this second heating scan.

-

-

Data Analysis:

-

The glass transition temperature (Tg) is determined as the midpoint of the endothermic shift in the baseline of the second heating curve.

-

Caption: Standardized DSC workflow for Tg determination.

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique that measures the mechanical properties of a material as a function of temperature, time, and frequency. It applies an oscillatory force to the sample and measures the resulting displacement. From this, it calculates the storage modulus (E'), representing the elastic portion, and the loss modulus (E''), representing the viscous portion.

Experimental Protocol: Determination of Tg by DMA (based on ASTM D7028) [18][19][20][21]

-

Sample Preparation:

-

Prepare a rectangular specimen of the polythis compound film or bar with uniform dimensions (e.g., 30 mm length x 5 mm width x 1 mm thickness). Ensure the surfaces are smooth and free of defects.

-

-

Instrument Setup:

-

Mount the specimen in the appropriate clamping fixture (e.g., single/dual cantilever for flexural mode, or film tension for thin films).

-

Apply a small static preload to ensure the sample remains taut throughout the experiment.

-

-

Thermal/Mechanical Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., -50 °C).

-

Apply a sinusoidal strain at a fixed frequency (typically 1 Hz) and a small amplitude (to ensure the response is within the material's linear viscoelastic region).

-

Ramp the temperature at a controlled rate (e.g., 3-5 °C/min) through the transition region to a temperature well above Tg (e.g., 50 °C).

-

-

Data Analysis:

-

The glass transition can be identified from three different parameters in the resulting data plot, which may yield slightly different values:

-

Peak of the Loss Modulus (E''): Often considered the most reliable indicator of the glass transition.

-

Peak of the Tan Delta (tan δ = E''/E'): Represents the point of maximum damping.

-

Onset of the drop in Storage Modulus (E'): Indicates the initial point of softening.

-

-

Caption: Standardized DMA workflow for Tg determination.

Data Summary and Method Comparison

| Property | Value / Description | Source |

| Reported Tg of PVNDc Homopolymer | ~ -3 °C | [1][2] |

| Primary Influencing Factor | Isomeric structure of the highly branched neodecanoate side chain | [3][9][12] |

| Secondary Influencing Factors | Molecular weight, polydispersity, copolymer composition | [5][7][8] |

| Feature | Differential Scanning Calorimetry (DSC) | Dynamic Mechanical Analysis (DMA) |

| Principle | Measures heat flow associated with changes in heat capacity. | Measures mechanical response (modulus, damping) to an oscillatory force. |

| Sensitivity | Good for detecting bulk thermal transitions. | Extremely sensitive to the onset of molecular motion; often considered more sensitive for Tg. |

| Tg Definition | Midpoint of the step change in the heat flow curve. | Peak of Loss Modulus (E''), Peak of Tan Delta, or Onset of Storage Modulus (E') drop. |

| Information Provided | Only thermal transitions (Tg, Tm, Tc). | Viscoelastic properties (stiffness, damping) across a temperature range. |

| ASTM Standard | D3418 | D7028 |

Conclusion

The glass transition temperature of polythis compound is a complex property, directly reflecting the isomeric and highly branched nature of its constituent monomer. While a baseline Tg of approximately -3 °C for the homopolymer provides a valuable reference, researchers must recognize that this value is subject to significant variation based on molecular structure and processing history. A thorough understanding of the underlying principles of polymer physics, coupled with the rigorous application of standardized analytical techniques such as DSC and DMA, is paramount for the accurate characterization of this versatile polymer. This guide provides the foundational knowledge and actionable protocols necessary to confidently navigate the thermal analysis of polythis compound in a research and development setting.

References

-

Wikipedia. This compound. [Link]

-

PubChem, National Institutes of Health. This compound | C12H22O2 | CID 65294. [Link]

-

Ataman Kimya. This compound. [Link]

-

ACS Applied Polymer Materials. Development of Stretchable, Self-Healing Polythis compound and Its Nanocomposites with MWCNT for Semiconducting Tape Applications. [Link]

-

Taylor & Francis Online. Preparation and characterization of polyvinyl acetate-vinyl neodecanoate co-polymer-based adhesive using starch as a colloidal stabilizer. [Link]

-

SINOCHEM. High Quality this compound CAS 51000-52-3. [Link]

-

Royal Society of Chemistry. The effect of side-chain branch position on the thermal properties of poly(3-alkylthiophenes). [Link]

-

ASTM International. D3418 - Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry. [Link]

-

Hexion. TDS VeoVa 10. [Link]

-

ACS Applied Electronic Materials. Revealing the Effect of Branched Side Chain Length on Polymer Aggregation and Paracrystallinity for Improved Mobility–Stretchability Properties. [Link]

-

ASTM International. D7028 - Standard Test Method for Glass Transition Temperature (DMA Tg) of Polymer Matrix Composites by Dynamic Mechanical Analysis. [Link]

-

ASTM International. D3418 - Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. [Link]

-

Goalpara College. Glass Transition Temperature of Polymer. [Link]

-

ASTM International. D3418 − 12´1 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. [Link]

-

DoITPoMS, University of Cambridge. Theory of Elasticity in Polymers. [Link]

-

ASTM International. D7028-07(2024) - Standard Test Method for Glass Transition Temperature (DMA Tg) of Polymer. [Link]

-

Scribd. Astm D7028 07. [Link]

-

ASTM International. D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. [Link]

-

Goalpara College. Glass Transition Temperature of Polymers. [Link]

-

National Institutes of Health. Effects of flexibility and branching of side chains on the mechanical properties of low-bandgap conjugated polymers. [Link]

-

MTS Systems. Composites - ASTM D7028. [Link]

-

Hexion. VeoVa Vinyl Esters. [Link]

-

ResearchGate. What is the affect of branching in glass transition temperature in polymers?. [Link]

-

Intertek. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. [Link]

-

Slideshare. Ppp8 2 Factors Affecting Tg. [Link]

-

TA Instruments. Measurement of Glass Transition Temperatures by Dynamic Mechanical Analysis and Rheology. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. neochemical.ru [neochemical.ru]

- 4. samchemprasandha.com [samchemprasandha.com]

- 5. goalparacollege.ac.in [goalparacollege.ac.in]

- 6. tandfonline.com [tandfonline.com]

- 7. fiveable.me [fiveable.me]

- 8. Ppp8 2 Factors Affecting Tg | PPT [slideshare.net]

- 9. The effect of side-chain branch position on the thermal properties of poly(3-alkylthiophenes) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Effects of flexibility and branching of side chains on the mechanical properties of low-bandgap conjugated polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. doitpoms.ac.uk [doitpoms.ac.uk]

- 13. store.astm.org [store.astm.org]

- 14. img.antpedia.com [img.antpedia.com]

- 15. apandales4.wordpress.com [apandales4.wordpress.com]

- 16. store.astm.org [store.astm.org]

- 17. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 18. img.antpedia.com [img.antpedia.com]

- 19. standards.iteh.ai [standards.iteh.ai]

- 20. scribd.com [scribd.com]

- 21. mts.com [mts.com]

Synthesis of Vinyl Neodecanoate: A Comprehensive Technical Guide for the Modern Laboratory

Introduction: The Versatility and Significance of Vinyl Neodecanoate

This compound, a vinyl ester of neodecanoic acid, is a critical monomer in the polymer industry. Its highly branched, sterically hindered aliphatic structure imparts unique and desirable properties to copolymers.[1] When incorporated into polymer chains, this compound enhances hydrophobicity, improves resistance to alkaline hydrolysis and UV degradation, and increases flexibility and adhesion.[1] These characteristics make it an invaluable component in the formulation of high-performance paints, coatings, adhesives, and binders. This technical guide provides an in-depth exploration of the primary synthesis routes for this compound, offering detailed protocols and mechanistic insights to empower researchers and development professionals in their pursuit of advanced material innovation.

Strategic Approaches to this compound Synthesis: A Comparative Analysis

The industrial production of this compound is dominated by two principal synthetic strategies: the direct vinylation of neodecanoic acid with acetylene and the transvinylation of neodecanoic acid with a vinyl ester, most commonly vinyl acetate. The choice between these routes is often dictated by factors such as raw material availability, safety infrastructure, and desired product purity.

| Feature | Direct Vinylation with Acetylene | Transvinylation with Vinyl Acetate |

| Primary Reactants | Neodecanoic Acid, Acetylene | Neodecanoic Acid, Vinyl Acetate |

| Catalyst | Zinc Carboxylate | Palladium or Ruthenium Complexes |

| Reaction Temperature | High (180-200°C) | Moderate (80-150°C) |

| Byproducts | Minimal | Acetic Acid |

| Key Process Feature | High-pressure gas handling | Equilibrium-driven reaction |

| Primary Advantage | Atom economy | Milder reaction conditions |

Route 1: Direct Vinylation of Neodecanoic Acid with Acetylene

This classic and atom-economical method involves the direct addition of neodecanoic acid to acetylene. The reaction is typically catalyzed by a zinc salt of a carboxylic acid, often prepared in situ.[2]

Reaction Mechanism and Rationale

The synthesis proceeds via the coordination of the acetylene triple bond to the zinc catalyst, followed by the nucleophilic attack of the carboxylate anion. The zinc carboxylate catalyst is crucial as it activates the acetylene for the addition of the carboxylic acid.[3] The highly branched structure of neodecanoic acid does not significantly hinder this reaction.

Reaction Scheme: Direct Vinylation

Caption: Direct vinylation of neodecanoic acid with acetylene.

Detailed Experimental Protocol: Direct Vinylation

Materials:

-

Neodecanoic acid (technical grade)

-

Zinc oxide (ZnO)

-

Acetylene (high purity)

-

Nitrogen (inert gas)

Equipment:

-

High-pressure stainless-steel autoclave reactor equipped with a gas inlet, pressure gauge, thermocouple, and a mechanical stirrer (a Venturi tube for gas dispersion is recommended for industrial setups)[4]

-

Heating mantle or oil bath

-

Distillation apparatus

Procedure:

-

Catalyst Preparation (in situ):

-

Charge the reactor with neodecanoic acid and a catalytic amount of zinc oxide (typically 1-5 mol% relative to the acid).

-

Seal the reactor and purge with nitrogen to remove air.

-

Heat the mixture to 150-160°C with stirring to facilitate the formation of zinc neodecanoate. A slight vacuum can be applied to remove the water formed during this step.[2]

-

-

Vinylation Reaction:

-

Increase the temperature to the reaction temperature, typically between 180°C and 200°C.[4]

-

Introduce acetylene into the reactor, maintaining a constant pressure (typically 1-1.5 atm above atmospheric pressure). Caution: Acetylene is highly flammable and can be explosive under pressure. Follow all safety protocols for handling this gas.

-

Continuously feed acetylene to maintain the pressure as it is consumed.

-

Monitor the reaction progress by gas chromatography (GC) analysis of aliquots to determine the conversion of neodecanoic acid. The reaction time can range from 2 to 6 hours.[4]

-

-

Work-up and Purification:

-

Once the desired conversion is achieved, stop the acetylene feed and cool the reactor to room temperature.

-

Vent the excess acetylene safely.

-

The crude product is then purified by vacuum distillation to remove unreacted neodecanoic acid and the catalyst residue. The product, this compound, is collected as the main fraction.

-

Route 2: Transvinylation of Neodecanoic Acid with Vinyl Acetate

Transvinylation offers a less hazardous alternative to the use of acetylene. This equilibrium-controlled reaction involves the transfer of a vinyl group from a vinyl ester, such as vinyl acetate, to neodecanoic acid.[5] The reaction is catalyzed by transition metal complexes, most notably those of palladium and ruthenium.[6]

Reaction Mechanism and Rationale

The catalytic cycle for palladium-catalyzed transvinylation is believed to involve the formation of a palladium-vinyl intermediate. The neodecanoic acid then undergoes carboxylate exchange at the palladium center, followed by reductive elimination to yield this compound and regenerate the active catalyst. The reaction is driven to completion by the continuous removal of the acetic acid byproduct, which has a lower boiling point than the other components.[7]

Workflow: Transvinylation Synthesis

Caption: Transvinylation workflow with reactive distillation.

Detailed Experimental Protocol: Transvinylation

Materials:

-

Neodecanoic acid

-

Vinyl acetate (inhibitor-free)

-

Palladium(II) acetate

-

2,2'-Bipyridine (ligand)

-

Hydroquinone (polymerization inhibitor)

Equipment:

-

Glass reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and a distillation head for reactive distillation.

-

Heating mantle

-

Vacuum pump and vacuum distillation apparatus

Procedure:

-

Reaction Setup:

-

Charge the reactor with neodecanoic acid, palladium(II) acetate (0.01-0.1 mol%), 2,2'-bipyridine (equimolar to palladium), and a small amount of hydroquinone.

-

Heat the mixture to the reaction temperature, typically between 100°C and 140°C, under a nitrogen atmosphere.[7]

-

-

Transvinylation Reaction:

-

Slowly add vinyl acetate to the stirred reaction mixture. A molar excess of vinyl acetate is used to shift the equilibrium towards the products.

-

The acetic acid formed during the reaction, along with excess vinyl acetate, will begin to distill.[7]

-

Continuously remove the acetic acid/vinyl acetate mixture. The vinyl acetate can be separated from the acetic acid by fractional distillation and recycled back into the reactor.

-

Monitor the progress of the reaction by GC analysis of the reaction mixture.

-

-

Work-up and Purification:

-

After the reaction is complete (typically 4-8 hours), cool the mixture.

-

The crude product is then purified by vacuum distillation. Unreacted neodecanoic acid and the catalyst will remain in the distillation pot, while the this compound is collected as the distillate.

-

Product Characterization and Quality Control

The purity of the synthesized this compound is critical for its performance in polymerization. The following analytical techniques are essential for quality control:

-

Gas Chromatography (GC): To determine the purity of the monomer and quantify any residual starting materials or byproducts.[8]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the characteristic vinyl ester functional groups (C=C stretch at ~1645 cm⁻¹ and C=O stretch at ~1750 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural confirmation of the this compound.[9]

-

Titration: To determine the residual acid content (acid number).

Safety Considerations

-

Acetylene Handling: Acetylene is highly flammable and can form explosive acetylides with certain metals (copper, silver, mercury). All equipment should be properly grounded, and copper-containing alloys should be avoided. Operations should be conducted in a well-ventilated area, and appropriate personal protective equipment must be worn.

-

General Chemical Safety: Neodecanoic acid and vinyl acetate are irritants. Palladium and ruthenium compounds can be toxic. Handle all chemicals in a fume hood and wear appropriate personal protective equipment, including gloves and safety glasses. Polymerization inhibitors are often used in the storage of vinyl monomers to prevent spontaneous polymerization, which can be exothermic and hazardous.[10]

Conclusion

The synthesis of this compound can be effectively achieved through either direct vinylation with acetylene or transvinylation with vinyl acetate. The direct vinylation route is more atom-economical but requires specialized equipment and stringent safety protocols for handling acetylene. The transvinylation route offers milder reaction conditions and avoids the hazards of acetylene, making it a more accessible method for many laboratories. A thorough understanding of the reaction mechanisms, optimization of process parameters, and rigorous purification and characterization are paramount to obtaining high-purity this compound for the development of next-generation polymer materials.

References

-

Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

- Tanner, J. T., & Borsboom, M. J. (2005). U.S. Patent No. 6,891,052. Washington, DC: U.S.

- Celanese International Corp. (2014). U.S. Patent No. 8,921,593. Washington, DC: U.S.

-

Caloong Chemical Co., Ltd. (2025). Production Processes of this compound CAS51000-52-3. Retrieved from [Link]

- Celanese International Corp. (2021).

-

Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

- Eastman Chemical Company. (1992).

- Celanese International Corp. (2011).

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

- Aliyev, E. A., & Ismatov, D. S. (2025).

- Casey, G. P., et al. (1995). Grafting Kinetics of this compound onto Polybutadiene. Macromolecules, 28(3), 645–651.

-

Caloong Chemical Co., Ltd. (2026). The Hidden Monomer Powering Durable Water-Based Coatings: this compound Explained. Retrieved from [Link]

- Daugulis, O., & Zaitsev, V. G. (2005).

- Mammadov, M. M., et al. (2026). Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. Chemical Review and Letters.

- Monsanto Co. (1972). U.S. Patent No. 3,691,021. Washington, DC: U.S.

- Mammadov, M. M., et al. (2026). Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems.

- Kajetan, M., et al. (2020). Dual Activity of Grubbs-Type Catalyst in the Transvinylation of Carboxylic Acids and Ring-Closing Metathesis Reactions. The Journal of Organic Chemistry.

- Kadja, K., et al. (2018). Palladium(II) Acetate as Catalyst in Transvinylation Reactions of Hydroxycinnamic Acid and Its Derivatives.

- Musulmonov, N., et al. (2017). VINYLACETATE Production Out of ACETYLENE. International Journal of Advanced Research in Science, Engineering and Technology.

- Kadja, K., et al. (2018). Palladium(II)

- Wang, J., et al. (2019).

Sources

- 1. caloongchem.com [caloongchem.com]

- 2. US6891052B1 - Process for forming vinyl ester from carboxylic acid with water treatment of the reaction mixture - Google Patents [patents.google.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. caloongchem.com [caloongchem.com]

- 5. US8921593B2 - Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. cyberleninka.ru [cyberleninka.ru]

- 10. This compound | C12H22O2 | CID 65294 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Hydrophobic Nature of Vinyl Neodecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of vinyl neodecanoate, with a specific focus on establishing its hydrophobic character. Through an examination of its molecular structure, quantitative metrics such as water solubility and the n-octanol/water partition coefficient (LogP), and a review of its applications, this document confirms that this compound is a strongly hydrophobic molecule. This inherent hydrophobicity is a key determinant of its utility as a monomer in polymer synthesis for applications requiring high water resistance, such as advanced coatings, adhesives, and renders.

Introduction: The Role of Hydrophobicity in Monomer Functionality

This compound, commercially known as VeoVa™ 10, is a vinyl ester of neodecanoic acid. It is primarily utilized as a modifying co-monomer in the emulsion polymerization of vinyl acetate and acrylate-based polymers.[1][2] The incorporation of this compound into a polymer backbone imparts critical performance characteristics, including enhanced flexibility, chemical resistance (particularly to alkali), and UV stability.[2]

A central property governing its performance is its interaction with aqueous environments. For professionals in drug development and material science, understanding a molecule's hydrophobicity is paramount for predicting its behavior in formulations, its environmental fate, and its performance in end-use applications. This guide will dissect the evidence that defines this compound as a hydrophobic compound.

Physicochemical Basis of Hydrophobicity

The hydrophobic nature of this compound is not based on a single data point but is the result of its fundamental molecular structure and resulting physical properties.

Molecular Structure Analysis

This compound is a mixture of isomers of C12H22O2.[2] Its structure consists of three key components:

-

A Vinyl Group (CH2=CH-): This unsaturated group provides the site for free-radical polymerization, allowing it to be incorporated into polymer chains.

-

An Ester Linkage (-COO-): This group possesses some polarity but its influence is significantly diminished by the adjacent alkyl chain.

-

A Highly Branched Neodecanoate Group (C10H19O): This is the defining feature for its hydrophobicity. It is a bulky, tertiary-substituted, ten-carbon alkyl group.[2]

The large, nonpolar, and sterically hindered hydrocarbon tail dominates the molecule's overall character.[3] This structure physically shields the ester group, reducing its susceptibility to hydrolysis and contributing to the excellent alkali and water resistance of polymers containing it.[3] The alkyl chain's aversion to water is the primary driver of the molecule's low aqueous solubility and high affinity for nonpolar environments.

Quantitative Analysis of Hydrophobicity

The hydrophobicity of a chemical can be quantified through several key experimental parameters. For this compound, these values unequivocally point to a non-polar, water-repelling nature.

| Property | Value | Significance |

| Water Solubility | Insoluble; Floats on water.[4] | Extremely low solubility is a primary indicator of a substance's inability to form favorable interactions (e.g., hydrogen bonds) with water molecules. |